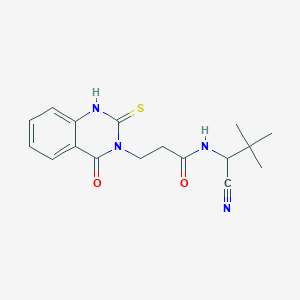

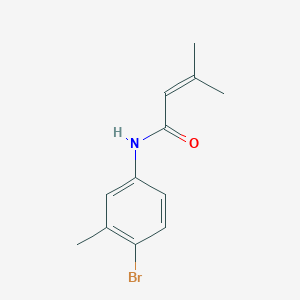

![molecular formula C14H10N4O3S B2890872 (Z)-2-((2-(苯并[d]噻唑-2-基)腙)甲基)-4-硝基苯酚 CAS No. 299970-56-2](/img/structure/B2890872.png)

(Z)-2-((2-(苯并[d]噻唑-2-基)腙)甲基)-4-硝基苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol is a useful research compound. Its molecular formula is C14H10N4O3S and its molecular weight is 314.32. The purity is usually 95%.

BenchChem offers high-quality (Z)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

催化性能和抗菌活性

- 该化合物已用于金属纳米颗粒@金属有机骨架的合成中,在将 4-硝基苯酚转化为 4-氨基苯酚时表现出很高的催化活性,并对大肠杆菌和金黄色葡萄球菌表现出协同抗菌活性。这表明其在水处理和抗菌应用中的潜力 (Qi 等,2019)。

检测水性介质中的氰化物

- 该化合物的衍生物已被合成并显示出作为水中氰化物检测传感器的有效性,突出了它们在环境监测和安全应用中的用途 (Elsafy 等,2018)。

氧化反应中的催化

- 探索了与钼 (VI) 配合物的相互作用,其中该化合物作为伯醇和烃类氧化的催化剂。这一应用在化学合成和工业过程中具有重要意义 (Ghorbanloo 和 Alamooti,2017)。

乙烯聚合

- 该化合物已用于合成钛和锆配合物,这些配合物在乙烯聚合中充当催化剂。这在生产聚乙烯(一种广泛使用的塑料材料)中很重要 (Jia 和 Jin,2009)。

用于检测锌 (II) 的生物相容性化学传感器

- 一项研究描述了它作为 Zn2+ 离子选择性荧光传感器的用途,这在生物和环境监测中很重要 (Dey 等,2016)。

绿色合成和催化活性

- 用于绿色合成催化剂,用于还原 4-硝基苯酚等有机污染物和形成苯并咪唑,有助于实现环保的化学过程 (Sravanthi 等,2019)。

作用机制

Target of Action

The compound, also known as 2-[(1Z)-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]methyl]-4-nitrophenol, has been found to exhibit good binding properties with epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and are often implicated in conditions like epilepsy.

Mode of Action

This interaction could potentially alter the balance between inhibitory and excitatory signals in the brain, thereby reducing the likelihood of seizure events .

Biochemical Pathways

The compound is likely to affect several biochemical pathways due to its interaction with multiple targets. For instance, its interaction with GABA receptors could influence the GABAergic pathway, which is responsible for inhibitory signaling in the brain. Similarly, its interaction with glutamate receptors could affect the glutamatergic pathway, which is involved in excitatory signaling .

Pharmacokinetics

A computational study was carried out for the prediction of pharmacokinetic properties . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would have a significant impact on its bioavailability and therapeutic efficacy.

Result of Action

The most active compound of the series, 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15, showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice . This suggests that the compound could have a significant anticonvulsant effect.

属性

IUPAC Name |

2-[(Z)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3S/c19-12-6-5-10(18(20)21)7-9(12)8-15-17-14-16-11-3-1-2-4-13(11)22-14/h1-8,19H,(H,16,17)/b15-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFFSRRCQHABEJ-NVNXTCNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)N/N=C\C3=C(C=CC(=C3)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate](/img/structure/B2890794.png)

![N-(3-Methylphenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2890795.png)

![1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2890801.png)

![4,4-Difluoro-1-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl)pyrrolidine-2-carbonitrile](/img/structure/B2890802.png)

![7-methyl-4-oxo-N-(pyridin-3-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2890810.png)

![N-(2-(N-(2-methylcyclohexyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2890811.png)